4-METHYLTHIOPHENE 2-YLMETHANOL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

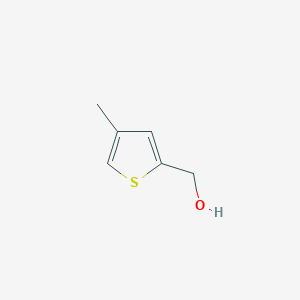

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylthiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5-2-6(3-7)8-4-5/h2,4,7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQLBQWHCWBCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383747 | |

| Record name | (4-Methylthiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74395-18-9 | |

| Record name | (4-Methylthiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 4-Methylthiophene-2-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methylthiophene-2-ylmethanol (CAS No. 74395-18-9), a valuable building block in organic synthesis.[1][2][3][4][5] This document is intended to be a core resource, presenting key spectroscopic data in a structured format, outlining detailed experimental protocols, and illustrating the synthetic workflow.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for 4-methylthiophene-2-ylmethanol. This information is critical for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.9-7.1 | m | 2H | Thiophene ring protons |

| ~4.7 | s | 2H | -CH₂OH |

| ~2.2 | s | 3H | -CH₃ |

| ~1.5-2.5 | br s | 1H | -OH |

Note: Predicted values are based on the analysis of similar thiophene derivatives. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-S (C2) |

| ~138 | C-CH₃ (C4) |

| ~125 | Thiophene ring CH |

| ~123 | Thiophene ring CH |

| ~60 | -CH₂OH |

| ~15 | -CH₃ |

Note: Predicted values are based on the analysis of similar thiophene derivatives. Actual experimental values may vary slightly.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~3300-3400 (broad) | O-H stretch (alcohol) |

| ~2850-2960 | C-H stretch (aliphatic) |

| ~1500-1600 | C=C stretch (thiophene ring) |

| ~1000-1100 | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| ~128 | [M]⁺ (Molecular ion) |

| ~111 | [M-OH]⁺ |

| ~97 | [M-CH₂OH]⁺ |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of 4-methylthiophene-2-ylmethanol are provided below. These methodologies are based on standard organic chemistry techniques and analysis of related compounds.

Synthesis of 4-Methylthiophene-2-ylmethanol

A common and effective method for the synthesis of 4-methylthiophene-2-ylmethanol is the reduction of 4-methylthiophene-2-carboxaldehyde.

Materials:

-

4-Methylthiophene-2-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-methylthiophene-2-carboxaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 4-methylthiophene-2-ylmethanol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or another suitable deuterated solvent, with tetramethylsilane (TMS) used as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectra are generally obtained using an FT-IR spectrometer. The sample can be analyzed as a neat thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source at 70 eV. High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 4-methylthiophene-2-ylmethanol.

References

4-methylthiophene-2-ylmethanol CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methylthiophene-2-ylmethanol (CAS No: 74395-18-9), a key heterocyclic building block in organic and medicinal chemistry. This document details its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in drug discovery and development.

Core Compound Information

4-Methylthiophene-2-ylmethanol is a substituted thiophene derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure features a thiophene ring, which is a recognized privileged scaffold in medicinal chemistry, with a methyl group at the 4-position and a hydroxymethyl group at the 2-position.

Chemical Structure:

-

IUPAC Name: (4-Methylthiophen-2-yl)methanol

-

CAS Number: 74395-18-9

-

Molecular Formula: C₆H₈OS

-

SMILES: Cc1cc(cs1)CO

Physicochemical Data

While specific experimental data for 4-methylthiophene-2-ylmethanol is not extensively published, the properties of its immediate precursor, 4-methylthiophene-2-carboxaldehyde, are well-documented and provide a useful reference.

| Property | 4-Methylthiophene-2-carboxaldehyde | 4-Methylthiophene-2-ylmethanol |

| CAS Number | 6030-36-0 | 74395-18-9[1] |

| Molecular Weight | 126.18 g/mol | 128.20 g/mol |

| Molecular Formula | C₆H₆OS | C₆H₈OS |

| Boiling Point | 88-92 °C at 5 mmHg | Data not available |

| Density | 1.025 g/mL at 25 °C | Data not available |

| Refractive Index (n20/D) | 1.578 | Data not available |

| Appearance | Liquid | Data not available |

Experimental Protocols: Synthesis

A common and efficient method for the synthesis of 4-methylthiophene-2-ylmethanol is the reduction of its corresponding aldehyde, 4-methylthiophene-2-carboxaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[2][3]

Reaction Scheme:

Caption: Synthesis of 4-methylthiophene-2-ylmethanol via reduction of the corresponding aldehyde.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylthiophene-2-carboxaldehyde (1.0 eq) in methanol (10 volumes). Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: To the stirred solution, add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add aqueous ammonium chloride (NH₄Cl) solution or 1N HCl to quench the excess NaBH₄.[3] Stir for an additional 30 minutes.

-

Extraction: Extract the resulting mixture with dichloromethane (DCM) or ethyl acetate (2 x 10 volumes).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Development

Thiophene and its derivatives are considered privileged structures in medicinal chemistry due to their wide range of biological activities. They are often used as bioisosteres for phenyl rings, offering modulated physicochemical properties and metabolic profiles.

-

Scaffold for Bioactive Molecules: The thiophene nucleus is present in numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.

-

Building Block for Novel Compounds: As a functionalized thiophene, 4-methylthiophene-2-ylmethanol serves as a crucial starting material for the synthesis of more complex heterocyclic compounds. The hydroxymethyl group provides a reactive handle for various chemical transformations, such as etherification, esterification, and conversion to halides, enabling its incorporation into larger drug candidates.[1]

Logical Workflow

The following diagram illustrates the logical workflow from the precursor to the final product and its potential application in the synthesis of advanced pharmaceutical intermediates.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Methylthiophene-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiophene-2-ylmethanol is a heterocyclic aromatic alcohol with potential applications in medicinal chemistry and materials science as a building block for more complex molecules. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as formulation, process development, and regulatory submissions. This technical guide outlines the predicted solubility and stability characteristics of 4-methylthiophene-2-ylmethanol and provides comprehensive experimental protocols for their empirical determination.

Inferred Solubility Profile

The solubility of a compound is primarily governed by its polarity and its capacity for hydrogen bonding. 4-Methylthiophene-2-ylmethanol possesses a polar hydroxymethyl (-CH₂OH) group capable of forming hydrogen bonds, a moderately polar thiophene ring, and a nonpolar methyl (-CH₃) group. This amphiphilic nature suggests it will exhibit a range of solubilities in different solvents. Based on the principle of "like dissolves like" and the known solubility of thiophene and small aromatic alcohols, the following qualitative solubility profile is inferred. Thiophene itself is soluble in many organic solvents but insoluble in water.[1][2] The presence of the hydroxymethyl group is expected to increase its polarity and introduce some water solubility compared to unsubstituted thiophene.

Table 1: Inferred Qualitative Solubility of 4-Methylthiophene-2-ylmethanol

| Solvent Class | Example Solvents | Inferred Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The hydroxymethyl group can form hydrogen bonds with protic solvents. Solubility is likely limited by the nonpolar thiophene ring and methyl group. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble | These solvents can interact with the polar hydroxymethyl group and the thiophene ring through dipole-dipole interactions. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Slightly Soluble to Insoluble | The nonpolar character of the thiophene ring and methyl group will favor solubility in these solvents, but the polar hydroxymethyl group will limit it. |

Experimental Protocol for Determining Thermodynamic Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3][4]

Materials and Equipment

-

4-Methylthiophene-2-ylmethanol

-

Selected solvents (e.g., water, pH 7.4 buffer, methanol, acetonitrile, hexane)

-

Scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-methylthiophene-2-ylmethanol to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Add a known volume of each test solvent to the respective vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[3]

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved 4-methylthiophene-2-ylmethanol.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 4-methylthiophene-2-ylmethanol of known concentrations.

-

Calculate the solubility of the compound in each solvent from the calibration curve.

-

Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Inferred Stability Profile and Degradation Pathways

The stability of 4-methylthiophene-2-ylmethanol will be influenced by the reactivity of the thiophene ring and the hydroxymethyl group. The thiophene ring is generally stable but can be susceptible to oxidation. The hydroxymethyl group, similar to that in benzyl alcohol or 2-thiophenemethanol, can undergo oxidation to an aldehyde and then a carboxylic acid. Under strong acidic conditions, aromatic alcohols can be prone to polymerization or resinification.[5]

Table 2: Inferred Stability of 4-Methylthiophene-2-ylmethanol under Stress Conditions

| Stress Condition | Reagents/Conditions | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, heat | Potentially Unstable | Polymerization/resinification products. |

| Basic Hydrolysis | 0.1 M NaOH, heat | Likely Stable | Minimal degradation expected. |

| Oxidation | 3% H₂O₂, room temp | Unstable | 4-Methylthiophene-2-carboxaldehyde, 4-Methylthiophene-2-carboxylic acid. |

| Thermal | 60-80 °C, solid state | Likely Stable | Minimal degradation expected at moderate temperatures. |

| Photolytic | UV/Vis light exposure (ICH Q1B) | Potentially Unstable | Oxidative degradation products, colored degradants. |

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[6][7][8]

Materials and Equipment

-

4-Methylthiophene-2-ylmethanol

-

Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

-

Solvents: Acetonitrile, methanol, water (HPLC grade)

-

pH meter, heating block/oven, photostability chamber

-

Stability-indicating HPLC-UV method (a method capable of separating the parent compound from all degradation products)

Methodology

-

Preparation of Stock Solution:

-

Prepare a stock solution of 4-methylthiophene-2-ylmethanol in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C. Sample as for acid hydrolysis and neutralize with HCl.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Sample at various time points (e.g., 1, 2, 4, 8 hours).

-

Thermal Degradation: Store the solid compound and a solution of the compound in an oven at 80 °C. Sample at various time points (e.g., 1, 3, 7 days).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Analysis:

-

Analyze all stressed samples, along with a control (unstressed) sample, using a developed and validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the most likely degradation products are formed.[6]

-

The HPLC method should be able to separate the peak of 4-methylthiophene-2-ylmethanol from any new peaks that appear due to degradation. Peak purity analysis using a photodiode array (PDA) detector is recommended.

-

Workflow for Forced Degradation Study

Caption: Workflow for Forced Degradation Study.

Conclusion

While direct experimental data for 4-methylthiophene-2-ylmethanol is sparse, a scientifically sound profile of its solubility and stability can be inferred from its molecular structure and comparison to related compounds. This guide provides a robust framework for researchers and drug development professionals, offering both a predicted profile to guide initial work and detailed experimental protocols to generate the empirical data necessary for advancing research and development activities. The provided methodologies for solubility and stability testing are standard in the pharmaceutical industry and will yield reliable data for formulation development, analytical method validation, and regulatory compliance.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

The Latent Therapeutic Potential of Thiophene Scaffolds: A Technical Guide to the Biological Activities of Thiophene Derivatives

Disclaimer: This technical guide explores the well-documented biological activities of the thiophene class of compounds. It is important to note that a direct and specific investigation into the biological activity of 4-methylthiophene-2-ylmethanol did not yield dedicated research in the public domain at the time of this review. The information presented herein is an in-depth analysis of structurally related thiophene derivatives, providing a foundational understanding for researchers, scientists, and drug development professionals interested in the potential of this particular molecule.

Introduction to Thiophene Derivatives in Medicinal Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have been extensively investigated and have shown a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[1][2][3] The structural similarity of the thiophene ring to the phenyl group allows it to act as a bioisostere, often leading to improved potency and modified selectivity of drug candidates.[1] This guide will synthesize the current understanding of the biological potential of thiophene derivatives, detail common experimental methodologies, and provide a framework for future research into compounds such as 4-methylthiophene-2-ylmethanol.

Documented Biological Activities of Thiophene Derivatives

The versatility of the thiophene ring allows for a wide range of chemical modifications, resulting in a diverse array of pharmacological activities. Below is a summary of key biological effects reported for various thiophene derivatives.

Table 1: Summary of Investigated Biological Activities of Thiophene Derivatives

| Biological Activity | Description | Key Findings from Literature |

| Antimicrobial | Inhibition of the growth of bacteria and fungi. | Thiophene derivatives have demonstrated notable antibacterial and antifungal activities.[4][5][6] Some compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[7] |

| Anti-cancer | Inhibition of the proliferation of cancer cells. | Various thiophene-based compounds have been evaluated for their anti-cancer properties against different cancer cell lines.[3][5] The mechanisms often involve the inhibition of specific enzymes or signaling pathways crucial for cancer cell survival. |

| Anti-inflammatory | Reduction of inflammation. | Certain thiophene derivatives have been identified as potent anti-inflammatory agents.[3][4] Their mechanism can involve the inhibition of inflammatory mediators. |

| Antioxidant | Neutralization of harmful free radicals. | The sulfur atom in the thiophene ring can contribute to the antioxidant properties of its derivatives, which have been evaluated for their ability to scavenge free radicals.[3][6] |

| Antiviral | Inhibition of viral replication. | Research has indicated that some thiophene derivatives possess antiviral capabilities.[2] |

| Enzyme Inhibition | Inhibition of specific enzyme activity. | Thiophene derivatives have been successfully designed as inhibitors of various enzymes, such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease.[8] |

| Fungicidal | Eradication of fungal pathogens. | Specific N-(thiophen-2-yl) nicotinamide derivatives have shown potent fungicidal activity, particularly against cucumber downy mildew.[9] |

Experimental Protocols for Evaluating Biological Activity

The assessment of the biological activity of novel thiophene derivatives involves a series of standardized in vitro and in vivo assays. The following are representative protocols for key activities.

Antimicrobial Activity Assays

A common method to assess antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.

-

Assay Procedure:

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing broth.

-

Each well is inoculated with the standardized microbial suspension.

-

Positive (microbes with no compound) and negative (broth only) controls are included.

-

The plates are incubated at an appropriate temperature for 18-24 hours.

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Anti-cancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the thiophene derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Assay Procedure:

-

After incubation, the medium is replaced with fresh medium containing MTT solution.

-

The plate is incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

-

Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.

Acetylcholinesterase (AChE) Inhibition Assay

Ellman's method is a widely used protocol for measuring AChE activity.[8]

-

Principle: The assay is based on the reaction of acetylthiocholine with AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be quantified spectrophotometrically.

-

Assay Procedure:

-

The reaction mixture contains phosphate buffer, DTNB, and the test compound at various concentrations.

-

AChE enzyme is added, and the mixture is incubated.

-

The reaction is initiated by the addition of the substrate, acetylthiocholine.

-

-

Data Analysis: The increase in absorbance is monitored over time. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Conceptual Workflow for Thiophene Derivative Drug Discovery

The process of identifying and validating the biological activity of a novel thiophene derivative like 4-methylthiophene-2-ylmethanol follows a structured workflow.

Caption: A generalized workflow for the discovery and development of novel thiophene-based therapeutic agents.

Conclusion and Future Directions

The thiophene scaffold remains a highly attractive starting point for the design of novel therapeutic agents. While specific biological data for 4-methylthiophene-2-ylmethanol is not yet available in the reviewed literature, the extensive research on analogous thiophene derivatives suggests its potential for a range of biological activities. Future research should focus on the synthesis and systematic evaluation of 4-methylthiophene-2-ylmethanol and its derivatives using the established experimental protocols outlined in this guide. Such studies will be crucial in elucidating its specific pharmacological profile and determining its potential as a lead compound in drug discovery programs. The exploration of structure-activity relationships will be paramount in optimizing any identified biological activities.

References

- 1. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. impactfactor.org [impactfactor.org]

- 4. journalwjarr.com [journalwjarr.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Methylthiophene-2-ylmethanol Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable building block in the design of novel therapeutic agents. Within this broad class of compounds, derivatives and analogs of 4-methylthiophene-2-ylmethanol are emerging as a focal point for research due to their potential across a spectrum of therapeutic areas, including antimicrobial and anticancer applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 4-methylthiophene-2-ylmethanol derivatives, intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Core Compound: 4-Methylthiophene-2-ylmethanol

(4-Methylthiophen-2-yl)methanol serves as a fundamental building block for the synthesis of a variety of derivatives. Its structure, featuring a thiophene ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 2-position, offers multiple sites for chemical modification. The hydroxyl group can be readily derivatized to form esters, ethers, and other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis of 4-Methylthiophene-2-ylmethanol and Derivatives

While detailed, specific protocols for the direct, high-yield synthesis of 4-methylthiophene-2-ylmethanol are not extensively documented in readily available literature, its commercial availability from various chemical suppliers suggests established proprietary methods exist. General synthetic strategies for substituted thiophene-2-ylmethanols often involve the reduction of the corresponding carboxylic acid or aldehyde. For instance, 4-methylthiophene-2-carboxylic acid could be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent to yield the target alcohol.

Derivatization of the hydroxyl group of 4-methylthiophene-2-ylmethanol can be achieved through standard organic chemistry reactions.

Esterification: The alcohol can be reacted with a carboxylic acid or its more reactive derivative (e.g., acyl chloride, anhydride) in the presence of an acid or base catalyst to form the corresponding ester.

Etherification: Ethers can be synthesized via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Biological Activities and Structure-Activity Relationship (SAR)

Thiophene derivatives have demonstrated a wide array of biological activities. While specific quantitative data for a large library of direct derivatives of 4-methylthiophene-2-ylmethanol is limited in the public domain, the biological activities of structurally related thiophene compounds provide valuable insights into their potential.

Antimicrobial Activity

Thiophene derivatives are known to possess significant antibacterial and antifungal properties. The mechanism of action for antifungal thiophene derivatives often involves the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. Some derivatives have also been shown to induce apoptosis-like cell death in fungal pathogens.

Table 1: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound Class | Organism | Activity Metric | Value | Reference |

| Thiophene Carboxamides | Escherichia coli (ESBL-producing) | MIC | 13 - 15 µg/mL | [1] |

| 2-amino-cyclohepta[b]thiophene | Candida spp. (fluconazole-resistant) | MIC | 100 - 200 µg/mL | [2][3] |

| 3-Halobenzo[b]thiophenes | Bacillus cereus, Staphylococcus aureus, Enterococcus faecalis, Candida albicans | MIC | 16 µg/mL | [4] |

| Pyridine-Thiophene Hybrids | Aspergillus fumigatus, Syncephalastrum racemosum | % Inhibition Zone | 78.9 - 95.5% | [5][6] |

Note: The compounds listed are structurally related to the core of interest and provide an indication of potential activity.

Anticancer Activity

Several thiophene-containing molecules have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest, and the induction of apoptosis.

Table 2: Anticancer Activity of Selected Thiophene Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116 (Colon) | IC50 | 7.1 - 11.9 | [7] |

| Thiophene Carboxamide (CA-4 biomimetic) | Hep3B (Liver) | IC50 | 5.46 - 12.58 | [8] |

| Chlorothiophene-based chalcones | WiDr (Colorectal) | IC50 | 0.45 - 0.77 µg/mL | [9] |

Note: The compounds listed are structurally related to the core of interest and provide an indication of potential activity.

Experimental Protocols

Synthesis of 3-Methylthiophene

This procedure describes the synthesis of a precursor to the core structure.

Procedure:

-

A 1-liter, three-necked round-bottomed flask is equipped with a sealed stirrer, thermometer, gas inlet tube, addition funnel, and a distilling head connected to a condenser.

-

The flask is charged with 150 mL of mineral oil and the system is flushed with carbon dioxide while heating to 240–250°C.

-

A slurry of 90 g (0.51 mole) of anhydrous disodium methylsuccinate and 100 g (0.287 mole) of phosphorus heptasulfide in 250 mL of mineral oil is added from the addition funnel at a rate that maintains rapid distillation. The temperature is kept at 240–250°C during the addition (approx. 1 hour).

-

The temperature is then raised to 275°C and stirring is continued for an additional hour.

-

The distillate (33–38 mL) is collected and washed twice with 50 mL portions of 5% sodium hydroxide solution, followed by a wash with 50 mL of water.

-

The crude 3-methylthiophene is then purified by distillation, collecting the fraction boiling between 112° and 115°C. The yield is typically 26–30 g (52–60%).[10]

Minimum Inhibitory Concentration (MIC) Assay for Antifungal Susceptibility

This protocol is a standard method for determining the in vitro activity of an antifungal agent.[5][11][12]

Materials:

-

Yeast or fungal strain of interest

-

RPMI-1640 medium (or other suitable growth medium)

-

Antifungal compound (e.g., a 4-methylthiophene-2-ylmethanol derivative)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Antifungal Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate. A row with medium only serves as a sterility control, and a row with cells and medium but no drug serves as a growth control.

-

Inoculum Preparation: Grow the fungal strain in an appropriate liquid medium overnight. Adjust the concentration of the fungal suspension to a standardized density (e.g., 0.5 McFarland standard). Dilute this suspension further in the growth medium to achieve the desired final inoculum concentration.

-

Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate (except the sterility control). Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Endpoint Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is often defined as the concentration that inhibits growth by a certain percentage (e.g., 50% or 90%).

MTT Assay for Cell Viability (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (e.g., a 4-methylthiophene-2-ylmethanol derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined.

Signaling Pathways and Mechanisms of Action

The biological effects of 4-methylthiophene-2-ylmethanol derivatives are likely mediated through the modulation of specific cellular signaling pathways.

Ergosterol Biosynthesis Pathway (Antifungal)

Many antifungal agents, including those with a thiophene core, target the ergosterol biosynthesis pathway in fungi. This pathway is essential for producing ergosterol, the primary sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells. Inhibition of this pathway disrupts membrane integrity and function, leading to fungal cell death.

Caption: Simplified ergosterol biosynthesis pathway and the potential point of inhibition by thiophene derivatives.

Apoptosis Signaling Pathway (Anticancer/Antifungal)

Induction of apoptosis, or programmed cell death, is a common mechanism of action for both anticancer and some antifungal drugs. This process is tightly regulated by a complex network of signaling molecules. Thiophene derivatives may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Caption: Generalized overview of apoptotic signaling pathways potentially activated by thiophene derivatives.

Conclusion

Derivatives and analogs of 4-methylthiophene-2-ylmethanol represent a promising area of research for the development of new therapeutic agents. Their versatile chemistry allows for the creation of diverse molecular libraries, and preliminary data from related compounds suggest significant potential in the fields of antimicrobial and anticancer therapy. This technical guide provides a foundational resource for researchers, summarizing key synthetic considerations, biological activities, and experimental protocols. Further focused research to generate more extensive quantitative SAR data for direct derivatives of the 4-methylthiophene-2-ylmethanol core is warranted and will be crucial for advancing these promising compounds through the drug discovery pipeline.

References

- 1. dot | Graphviz [graphviz.org]

- 2. researchhub.com [researchhub.com]

- 3. benchchem.com [benchchem.com]

- 4. atcc.org [atcc.org]

- 5. bio-protocol.org [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Ergosterol biosynthesis pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methylthiophene-2-ylmethanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiophene-2-ylmethanol, a substituted thiophene derivative, is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The thiophene ring is a well-recognized bioisostere of the benzene ring, and its incorporation into molecular structures can significantly modulate pharmacological properties. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and potential applications of 4-methylthiophene-2-ylmethanol in drug discovery and development.

Commercial Availability

4-Methylthiophene-2-ylmethanol (CAS No. 74395-18-9) is commercially available from several chemical suppliers. It is typically offered in various purities, with some suppliers providing high-purity grades suitable for research and development purposes.[1][2][3][4][5] Notable suppliers include BLD Pharm, Ningbo Inno Pharmachem Co., Ltd., and Ambeed.

Physicochemical Properties

A summary of the known physicochemical properties of 4-methylthiophene-2-ylmethanol is presented in the table below. While some data is readily available from supplier safety data sheets and chemical databases, other properties such as refractive index and specific solubility data are not consistently reported and may require experimental determination.

| Property | Value | Source |

| CAS Number | 74395-18-9 | N/A |

| Molecular Formula | C₆H₈OS | N/A |

| Molecular Weight | 128.19 g/mol | [6] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 60-62 °C @ 4 mmHg | [7] |

| 218.6 °C @ 760 mmHg (Predicted) | [8] | |

| Density | 1.176 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 13.90 ± 0.10 (Predicted) | [7] |

| Storage Temperature | 2-8 °C | [7] |

Note: Predicted values are computationally derived and should be used as an estimation.

Synthesis

A common and practical method for the synthesis of 4-methylthiophene-2-ylmethanol is the reduction of the corresponding aldehyde, 4-methylthiophene-2-carboxaldehyde.

Experimental Protocol: Reduction of 4-Methylthiophene-2-carboxaldehyde

This protocol is a general procedure based on standard chemical transformations.[9]

Materials:

-

4-Methylthiophene-2-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or another suitable alcohol solvent)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 4-methylthiophene-2-carboxaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

-

Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-methylthiophene-2-ylmethanol.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Applications in Drug Discovery and Development

Thiophene derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10] 4-Methylthiophene-2-ylmethanol serves as a versatile starting material for the synthesis of more complex bioactive molecules. The methyl and hydroxymethyl functionalities on the thiophene ring provide reactive handles for further chemical modifications.

While specific examples detailing the use of 4-methylthiophene-2-ylmethanol as a direct precursor in publicly available drug development pipelines are limited, its structural motif is found in various compounds investigated for therapeutic purposes. For instance, thiophene-based compounds have been explored as inhibitors of enzymes such as neuraminidase, cyclooxygenase (COX), lipoxygenase (LOX), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST).[1][6][8]

The general strategy involves utilizing the hydroxyl group of 4-methylthiophene-2-ylmethanol for esterification, etherification, or conversion to a leaving group for nucleophilic substitution, thereby enabling the attachment of other pharmacophoric fragments. The thiophene ring itself can participate in various coupling reactions to build more complex molecular architectures.

Potential Signaling Pathway Involvement

The diverse biological activities of thiophene derivatives suggest their potential to interact with a multitude of cellular signaling pathways. For example, as inhibitors of COX and LOX enzymes, thiophene-containing molecules can modulate inflammatory pathways by interfering with the production of prostaglandins and leukotrienes.[1] As cholinesterase inhibitors, they could play a role in signaling pathways relevant to neurodegenerative diseases like Alzheimer's.[8]

Conclusion

4-Methylthiophene-2-ylmethanol is a commercially available and synthetically accessible building block with significant potential in drug discovery. Its physicochemical properties and the reactivity of its functional groups make it an attractive starting material for the synthesis of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its potential in modulating key signaling pathways and developing new treatments for a range of diseases. Researchers and drug development professionals are encouraged to consider this versatile compound in their synthetic strategies for creating next-generation pharmaceuticals.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. CAS 74395-18-9: (4-metiltiofen-2-il)metanol | CymitQuimica [cymitquimica.com]

- 3. Welcome to www.3bsc.com [3bsc.com]

- 4. 79757-76-9|(4-Phenylthiophen-2-yl)methanol|BLD Pharm [bldpharm.com]

- 5. cas 74395-18-9|| where to buy (4-Methylthien-2-yl)methanol [chemenu.com]

- 6. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-METHYLTHIOPHENE 2-YLMETHANOL CAS#: 74395-18-9 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 74395-18-9|(4-Methylthiophen-2-yl)methanol| Ambeed [ambeed.com]

- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of (4-methylthiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for (4-methylthiophen-2-yl)methanol has been identified. This guide is compiled from safety information on methanol and substituted thiophenes. The following information should be treated as a guideline and is not a substitute for a compound-specific risk assessment.

Introduction

(4-methylthiophen-2-yl)methanol is a chemical intermediate utilized in various advanced synthetic strategies, particularly in the synthesis of pharmaceuticals and agrochemicals. Its structure, comprising a thiophene ring with methyl and hydroxymethyl substituents, offers a versatile platform for chemical transformations. This guide provides a comprehensive overview of the potential hazards and recommended handling procedures for (4-methylthiophen-2-yl)methanol, based on the known properties of its core components: the thiophene ring and the methanol functional group.

Hazard Identification and Classification

The primary hazards associated with (4-methylthiophen-2-yl)methanol are inferred from the toxicological profiles of methanol and substituted thiophenes.

Methanol-Related Hazards: Methanol is classified as a highly flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[1] It can cause damage to organs, particularly the central nervous system and the visual organs.[2]

Thiophene-Related Hazards: The thiophene ring can undergo metabolic activation in the body, a process mediated by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites, such as thiophene S-oxides and epoxides, which are implicated in hepatotoxicity and nephrotoxicity. While many substituted thiophenes are considered safe for their intended use as flavoring agents, some have the potential for bioactivation leading to adverse effects.

Inferred GHS Classification for (4-methylthiophen-2-yl)methanol:

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor.[1][2] |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[2] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[2] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled.[2] |

| Specific Target Organ Toxicity - Single Exposure | 1 | H370: Causes damage to organs (central nervous system, visual organs).[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

Physical and Chemical Properties

| Property | Value for Methanol |

| Molecular Formula | CH₄O |

| Molecular Weight | 32.04 g/mol |

| Boiling Point | 64.7 °C (148.5 °F) |

| Melting Point | -97.6 °C (-143.7 °F) |

| Flash Point | 9-11 °C (48-52 °F) (closed cup) |

| Autoignition Temperature | 464 °C (867 °F) |

| Vapor Pressure | 130.3 hPa at 20 °C |

| Vapor Density | 1.11 (Air = 1) |

| Solubility in Water | Miscible |

Toxicological Information

The toxicity of (4-methylthiophen-2-yl)methanol is expected to be a composite of the toxic effects of methanol and potential toxicity from the metabolic activation of the thiophene ring.

Methanol Toxicology: Methanol is toxic to humans and can cause severe health effects upon exposure. The primary routes of exposure are inhalation, ingestion, and skin absorption.[3]

-

Acute Effects: Symptoms of acute exposure may be delayed for 8 to 36 hours and include headache, dizziness, nausea, vomiting, abdominal pain, and visual disturbances.[3] Severe poisoning can lead to metabolic acidosis, permanent blindness, and death.[3]

-

Chronic Effects: Prolonged or repeated exposure can cause damage to the nervous system and liver.

Thiophene Toxicology: The toxicity of thiophene-containing compounds is linked to the oxidative metabolism of the thiophene ring.

-

Metabolism: Cytochrome P450 enzymes can oxidize the thiophene ring to form reactive intermediates, including thiophene S-oxides and epoxides.

-

Toxicity: These reactive metabolites can bind to cellular macromolecules, leading to cellular damage. This has been associated with hepatotoxicity and nephrotoxicity in certain thiophene-containing drugs.

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[2][3] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Call a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately.[4] |

Fire-Fighting Measures

(4-methylthiophen-2-yl)methanol is expected to be a highly flammable liquid.

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Contain spillage, and then collect with a non-combustible absorbent material, (e.g. sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.

Handling and Storage

-

Handling: Use in a well-ventilated area. Wear appropriate PPE. Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking. Take measures to prevent the buildup of electrostatic charge.[5]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Store away from incompatible materials such as oxidizing agents.[6]

Exposure Controls and Personal Protection

-

Engineering Controls: Handle in a fume hood to minimize exposure. Ensure eyewash stations and safety showers are close to the workstation location.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber) and a lab coat.

-

Respiratory Protection: If the fume hood is not available or ventilation is inadequate, use a full-face respirator with an appropriate organic vapor cartridge.

-

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a general workflow for safely handling (4-methylthiophen-2-yl)methanol in a laboratory setting.

Caption: General workflow for safe handling of (4-methylthiophen-2-yl)methanol.

Emergency Response Protocol

This diagram outlines the logical steps to follow in case of an accidental exposure or spill.

Caption: Emergency response flowchart for incidents involving (4-methylthiophen-2-yl)methanol.

References

A Comprehensive Technical Guide to 4-Methylthiophene-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiophene-2-ylmethanol, a substituted thiophene derivative, is a valuable building block in modern organic synthesis. Its structural features, comprising a thiophene ring with methyl and hydroxymethyl substituents, offer a versatile platform for a variety of chemical transformations. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and potential applications of 4-methylthiophene-2-ylmethanol, with a focus on its relevance to researchers and professionals in the fields of chemistry and drug development.

Molecular Profile

The fundamental properties of 4-methylthiophene-2-ylmethanol are summarized in the table below, providing a clear reference for its chemical identity and physical characteristics.

| Property | Value |

| Molecular Formula | C₆H₈OS |

| Molecular Weight | 128.19 g/mol |

| CAS Number | 74395-18-9 |

| Physical State | Liquid |

| Color | Colorless |

| Boiling Point | 60-62 °C @ 4mmHg |

Synthesis of 4-Methylthiophene-2-ylmethanol

The primary synthetic route to 4-methylthiophene-2-ylmethanol involves the reduction of its corresponding aldehyde, 4-methylthiophene-2-carboxaldehyde.

Experimental Protocol: Reduction of 4-Methylthiophene-2-carboxaldehyde

This protocol outlines a general procedure for the synthesis of 4-methylthiophene-2-ylmethanol.

Materials:

-

4-Methylthiophene-2-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or another suitable alcohol solvent)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-methylthiophene-2-carboxaldehyde in methanol.

-

Cooling: Cool the solution in an ice bath to 0 °C with continuous stirring.

-

Reduction: Slowly add sodium borohydride to the cooled solution in small portions. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-methylthiophene-2-ylmethanol.

-

Purification (Optional): If necessary, purify the crude product by vacuum distillation or column chromatography.

Caption: Synthetic workflow for 4-methylthiophene-2-ylmethanol.

Applications in Research and Development

4-Methylthiophene-2-ylmethanol serves as a critical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The thiophene moiety is a well-known structural component in many biologically active compounds.

While specific biological activities for 4-methylthiophene-2-ylmethanol are not extensively documented in publicly available literature, the broader class of thiophene derivatives exhibits a wide range of pharmacological properties, including:

-

Antimicrobial Activity: Thiophene-containing compounds have been investigated for their potential as antibacterial and antifungal agents.

-

Anti-inflammatory Effects: Certain thiophene derivatives have shown promise in modulating inflammatory pathways.

-

Anticancer Properties: The thiophene scaffold is present in some molecules with demonstrated cytotoxic activity against cancer cell lines.

The logical relationship for its application in drug discovery is outlined in the following diagram.

Caption: Drug discovery workflow utilizing 4-methylthiophene-2-ylmethanol.

Conclusion

4-Methylthiophene-2-ylmethanol is a key chemical intermediate with significant potential for the synthesis of novel compounds in various research and development sectors. Its straightforward synthesis from the corresponding aldehyde and the versatile reactivity of the thiophene ring make it an attractive starting material for medicinal and materials chemistry. Further investigation into the specific biological activities of its derivatives is a promising area for future research.

Methodological & Application

Applications of 4-Methylthiophene-2-ylmethanol in Medicinal Chemistry: A Detailed Overview

Introduction

4-Methylthiophene-2-ylmethanol is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, comprising a thiophene ring substituted with a methyl and a hydroxymethyl group, provide a valuable scaffold for the synthesis of a diverse array of bioactive molecules. The thiophene moiety is considered a "privileged pharmacophore," as it is present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] This application note will delve into the specific uses of 4-methylthiophene-2-ylmethanol in drug discovery, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Applications

Derivatives of the thiophene scaffold have shown considerable promise as anticancer agents by targeting various mechanisms within cancer cells, including the inhibition of protein kinases and microtubule assembly. While direct derivatives of 4-methylthiophene-2-ylmethanol with extensive anticancer data are still emerging, related structures incorporating the 4-methylthiophene moiety have demonstrated significant cytotoxic activity.

For instance, a series of thiophene carboxamide derivatives, which can be conceptually derived from the 4-methylthiophene scaffold, have been investigated as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4). These compounds have shown potent activity against hepatocellular carcinoma cell lines.

Quantitative Data for Anticancer Activity of Thiophene Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2b | Thiophene Carboxamide | Hep3B | 5.46 | Doxorubicin | Not Specified |

| 2e | Thiophene Carboxamide | Hep3B | 12.58 | Doxorubicin | Not Specified |

| Thiazole-Thiophene Scaffold 4b | Thiazole-Thiophene | MCF-7 | 10.2 ± 0.7 | Cisplatin | 13.3 ± 0.61 |

| Thiazole-Thiophene Scaffold 13a | Thiazole-Thiophene | MCF-7 | 11.5 ± 0.8 | Cisplatin | 13.3 ± 0.61 |

| 4-Thiophenyl-pyrazole 2a | 4-Thiophenyl-pyrazole | HepG-2 / MCF-7 | 0.209 / 0.195 (EGFR/VEGFR-2) | Erlotinib / Sorafenib | 0.037 / 0.034 |

| 4-Thiophenyl-pyrimidine 10b | 4-Thiophenyl-pyrimidine | HepG-2 / MCF-7 | 0.161 / 0.141 (EGFR/VEGFR-2) | Erlotinib / Sorafenib | 0.037 / 0.034 |

Note: The table includes data for thiophene derivatives that are structurally related to the 4-methylthiophene scaffold to illustrate the potential of this chemical class.

Experimental Protocol: Synthesis of a Thiophene Carboxamide Derivative

This protocol describes a general method for the synthesis of thiophene carboxamide derivatives, which can be adapted for derivatives of 4-methylthiophene-2-ylmethanol.

Step 1: Synthesis of 4-Arylazo-3-methyl-thiophene Derivative

A mixture of N-(4-acetylphenyl)-2-chloroacetamide (1 mmol) and 2-acetyl-2-arylazo-thioacetanilide derivatives (1 mmol) is refluxed in dioxane containing sodium methoxide. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and recrystallized to yield the 4-arylazo-3-methyl-thiophene derivative.[2]

Step 2: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized thiophene derivative and a vehicle control (e.g., DMSO) for 48 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Signaling Pathway: EGFR and VEGFR-2 Inhibition

Several thiophene derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) pathways.

Antiviral Applications

Thiophene derivatives have also been explored for their potential as antiviral agents, with some compounds showing potent inhibitory activity against viral enzymes like neuraminidase, which is a key target for influenza viruses.

Quantitative Data for Antiviral Activity of Thiophene Derivatives

| Compound ID | Target | IC50 (µM) | Virus Strain | EC50 (µM) | Reference Compound | IC50/EC50 (µM) |

| 4b | Neuraminidase | 0.03 | A/chicken/Hubei/327/2004 (H5N1-DW) | 1.59 | Oseltamivir Carboxylate | 0.06 / 5.97 |

| Thieno[3,2-d]pyrimidine analog | Not Specified | - | Respiratory Syncytial Virus (RSV) | 0.208 | Not Specified | - |

Note: While these compounds are not direct derivatives of 4-methylthiophene-2-ylmethanol, they highlight the potential of the broader thiophene class in antiviral drug discovery.

Experimental Protocol: Neuraminidase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against neuraminidase.

-

Enzyme Reaction: The reaction is performed in a 96-well plate. Each well contains the neuraminidase enzyme, the fluorescent substrate 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA), and the test compound at various concentrations.

-

Incubation: The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., glycine-NaOH buffer).

-

Fluorescence Measurement: The fluorescence of the released 4-methylumbelliferone is measured using a fluorescence plate reader (excitation at 365 nm, emission at 450 nm).

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow: Antiviral Drug Discovery

The following diagram illustrates a typical workflow for the discovery of novel antiviral agents based on the 4-methylthiophene-2-ylmethanol scaffold.

Neuroprotective Applications

The development of neuroprotective agents is a critical area of research, and compounds that can mitigate neuronal damage are of great interest. While specific data for 4-methylthiophene-2-ylmethanol derivatives in neuroprotection is limited, the broader class of thiophenes has been investigated for activities such as acetylcholinesterase inhibition, which is relevant to Alzheimer's disease.

Logical Relationship: From Scaffold to Neuroprotection

The following diagram illustrates the logical progression from the starting scaffold to a potential neuroprotective agent.

4-Methylthiophene-2-ylmethanol serves as a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry. The data presented herein for structurally related thiophene derivatives in the areas of cancer and viral infections underscore the therapeutic potential of this scaffold. Further exploration and derivatization of 4-methylthiophene-2-ylmethanol are warranted to discover novel and potent drug candidates for various diseases. The provided protocols and diagrams offer a foundational framework for researchers to design and execute studies in this promising area of drug discovery.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Methylthiophene-2-ylmethanol as a Versatile Building Block for Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiophene-2-ylmethanol is a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its thiophene core, substituted with both a reactive hydroxymethyl group and a methyl group, offers multiple avenues for functionalization, leading to the construction of complex molecular architectures. This application note details the utility of 4-methylthiophene-2-ylmethanol in the synthesis of potent biologically active molecules, with a particular focus on thieno[3,2-d]pyrimidine-based kinase inhibitors. The protocols provided herein offer a roadmap for the multi-step synthesis of a representative advanced intermediate, which can be further elaborated to target various kinases implicated in cancer and other diseases.

Application: Synthesis of Thieno[3,2-d]pyrimidine Kinase Inhibitors

Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent inhibitory activity against various protein kinases.[1] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[2] By utilizing 4-methylthiophene-2-ylmethanol as a starting material, medicinal chemists can access novel thieno[3,2-d]pyrimidine scaffolds with potential as targeted cancer therapeutics. The synthetic strategy outlined below leverages key transformations, including oxidation, bromination, Sonogashira coupling, and cyclization, to construct the desired heterocyclic core.

Quantitative Data: Biological Activity of Thienopyrimidine and Thienopyridine Derivatives

The following table summarizes the biological activity of selected thienopyrimidine and thienopyridine derivatives from the literature, highlighting their potential as anticancer agents and kinase inhibitors.

| Compound Class | Target/Cell Line | Activity (IC50/GI50) | Reference |

| Thieno[3,2-d]pyrimidine | CDK7 | 20 nM | [3] |

| Thieno[2,3-b]pyridine | PIM-1 Kinase | 0.019 µM | [4] |

| Thieno[2,3-d]pyrimidine | PI3Kβ | 72% inhibition @ 10 µM | [1] |

| Thieno[2,3-d]pyrimidine | PI3Kγ | 84% inhibition @ 10 µM | [1] |

| Thieno[2,3-b]pyridine | MDA-MB-231 (Breast Cancer) | IC50 > 50 µM | [5] |

| Thieno[2,3-b]pyridine | HCT-116 (Colon Cancer) | IC50 = 35.7 µM | [5] |

Experimental Protocols

This section provides a series of detailed protocols for the multi-step synthesis of a key intermediate, N-(3-(trifluoromethyl)phenyl)-4-((4-methylthiophen-2-yl)ethynyl)pyrimidin-2-amine , a potential kinase inhibitor, starting from 4-methylthiophene-2-ylmethanol.

Workflow for the Synthesis of a Thienopyrimidine Kinase Inhibitor Intermediate

Caption: Synthetic workflow from 4-methylthiophene-2-ylmethanol to the target intermediate.

Protocol 1: Oxidation of 4-Methylthiophene-2-ylmethanol to 4-Methylthiophene-2-carbaldehyde

This protocol describes the selective oxidation of the primary alcohol to the corresponding aldehyde using Dess-Martin periodinane (DMP).

Materials:

-

4-Methylthiophene-2-ylmethanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a solution of 4-methylthiophene-2-ylmethanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir vigorously for 15 minutes.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methylthiophene-2-carbaldehyde.

Protocol 2: Synthesis of 2-Bromo-4-methylthiophene

This protocol outlines the bromination of 4-methylthiophene. A similar procedure could be adapted for the bromination of the aldehyde from Protocol 1, though reaction conditions may need optimization.

Materials:

-

4-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-methylthiophene (1.0 eq) in DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 eq) portion-wise, keeping the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by distillation or column chromatography to yield 2-bromo-4-methylthiophene.[6][7][8][9]

Protocol 3: Sonogashira Coupling of 2-Bromo-4-methylthiophene with a Terminal Alkyne

This protocol describes a general procedure for the Sonogashira coupling, a key C-C bond-forming reaction.[10][11][12][13][14][15][16][17]

Materials:

-

2-Bromo-4-methylthiophene

-

Terminal alkyne (e.g., ethynyltrimethylsilane)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-